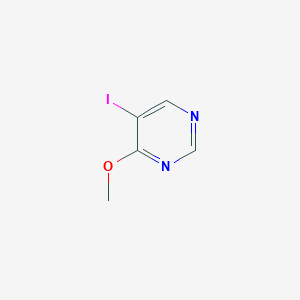

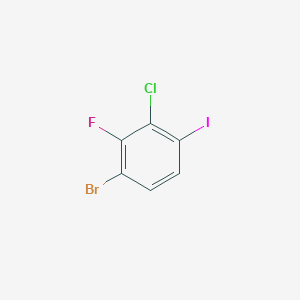

4-Bromo-2-chloro-3-fluoroiodobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-Bromo-2-chloro-3-fluoroiodobenzene, also known as 2-chloro-1-fluoro-4-iodobenzene [IUPAC name], is a polyhalobenzene . It is a pyrrole with a carbazole ring system .

Synthesis Analysis

This compound is synthesized by the reaction of iodobenzene and chloroform, followed by the addition of ammonium chloride . The iodide and bromide functional groups are preferred in metal-catalysed cross-coupling reactions .Molecular Structure Analysis

The molecular formula of 4-Bromo-2-chloro-3-fluoroiodobenzene is C6H2BrClFI . It has a molecular weight of 335.34 .Chemical Reactions Analysis

The fluoride group in this compound is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . It also participates in the synthesis of 3-carboxythiophene analogs .Physical And Chemical Properties Analysis

4-Bromo-2-chloro-3-fluoroiodobenzene has unique chemical and physical properties, including its ability to form stable complexes with other molecules, its high solubility in organic solvents, and its low toxicity. It has a molecular weight of 335.34 .科学的研究の応用

Electrochemical Fluorination

- Electrochemical Fluorination in Halobenzenes : A study examined the electrochemical fluorination of various halobenzenes, including chloro-, bromo-, and fluorobenzene compounds. This process involves cathodic dehalogeno-defluorination and anodic oxidation, producing various halogenated and fluorinated compounds (Horio et al., 1996).

Synthesis of Radiochemicals

- One-Step Preparation of Fluorine-18 Labelled Synthons : Research on the preparation of fluorine-18 labelled compounds, including fluorobromo- and fluoroiodobenzene, used as precursors in organometallic nucleophilic reagents. This research is significant for medical imaging and diagnostics (Gail & Coenen, 1994).

Vibrational Spectra Analysis

- Vibrational Spectra in Halobenzene Cations : A study focused on the vibrational spectra of halobenzene cations, including fluoro-, chloro-, bromo-, and iodobenzene, to understand their electronic states and ionization energies. This is vital in spectroscopy and molecular physics (Kwon, Kim & Kim, 2002).

Photoreactions and Chemical Interactions

- Photoreactions with Cyclopentene : The photoreactions of various halobenzenes, including chloro-, bromo-, and iodobenzene, with cyclopentene were studied, showing different reaction patterns. Such studies are crucial in understanding chemical interactions under light exposure (Bryce-smith, Dadson & Gilbert, 1980).

Electrolyte Additives in Batteries

- Use as Electrolyte Additives in Lithium-Ion Batteries : A novel bi-functional electrolyte additive for lithium-ion batteries was studied using compounds like 4-bromo-2-fluoromethoxybenzene. The additive improved overcharge protection and fire retardancy in batteries, demonstrating the chemical's potential in energy storage technology (Zhang, 2014).

作用機序

Target of Action

4-Bromo-2-chloro-3-fluoroiodobenzene is a multi-halogenated benzene derivative . It serves as a molecular scaffold due to its three distinct substituents

Mode of Action

The fluoride group in 4-Bromo-2-chloro-3-fluoroiodobenzene is favorable for nucleophilic aromatic substitution, i.e., nucleophilic displacement of the fluorine atom with the amine derivative, creating a substituted aryl amine bond . The iodide and bromide functional groups are preferred in metal-catalyzed cross-coupling reactions .

Biochemical Pathways

Pharmacokinetics

Its molecular weight is 33534 g/mol , which could influence its pharmacokinetic properties.

Result of Action

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Bromo-2-chloro-3-fluoroiodobenzene. For instance, it should be used in a well-ventilated area to avoid personal contact, including inhalation . It is also light-sensitive , indicating that exposure to light could affect its stability and efficacy.

Safety and Hazards

特性

IUPAC Name |

1-bromo-3-chloro-2-fluoro-4-iodobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrClFI/c7-3-1-2-4(10)5(8)6(3)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCDCMTZSIZCQSZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Br)F)Cl)I |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrClFI |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-chloro-3-fluoroiodobenzene | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-cycloheptyl-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2409264.png)

![Methyl 4-[[2-[[3-(5-chloropyridin-2-yl)-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2409275.png)

![3-(4-{2-[(3,4-difluorophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-ethylpropanamide](/img/structure/B2409276.png)

![1-methyl-4-[1-(2-methylprop-2-en-1-yl)pyrrolidin-2-yl]-1H-pyrazole](/img/structure/B2409278.png)

![2-(3-hydroxypropyl)-N-(2-methoxyphenyl)-5-methyl-7-(pyridin-4-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2409279.png)